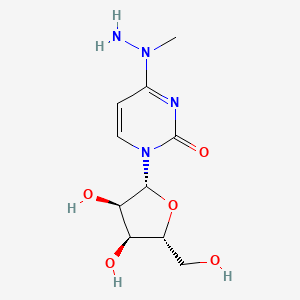
N-Amino-N-methylcytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Amino-N-methylcytidine is a modified nucleoside that has garnered attention due to its unique structural properties and potential applications in various scientific fields. This compound is a derivative of cytidine, where the amino group is substituted with an N-methyl group, resulting in distinct chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-N-methylcytidine typically involves the methylation of cytidine derivatives. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of cost-effective and readily available raw materials, along with efficient catalytic systems to facilitate the methylation reactions.
化学反应分析
Types of Reactions
N-Amino-N-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cytidine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions are typically controlled to optimize the yield and selectivity of the desired products. For example, imine formation is acid-catalyzed and reversible, requiring careful pH control .
Major Products Formed
The major products formed from these reactions include various methylated and substituted cytidine derivatives, which can have distinct biological and chemical properties.
科学研究应用
N-Amino-N-methylcytidine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-Amino-N-methylcytidine involves its incorporation into RNA molecules, where it can influence the stability and function of the RNA. The compound can affect RNA folding and interactions with other molecules, thereby modulating gene expression and protein synthesis . The molecular targets and pathways involved include RNA polymerases and ribosomes, which are essential for RNA transcription and translation .
相似化合物的比较
N-Amino-N-methylcytidine can be compared with other modified nucleosides, such as:
N4-methylcytidine: Similar in structure but with different methylation patterns, leading to distinct biological effects.
5-methylcytidine: Another methylated cytidine derivative with unique properties and applications.
2-thiouridine: A modified uridine with sulfur substitution, used in RNA studies.
These compounds share similarities in their roles in RNA modification and regulation but differ in their specific chemical structures and biological functions.
This compound stands out due to its unique substitution pattern, which provides distinct chemical and biological properties, making it a valuable tool in various scientific research applications.
属性
CAS 编号 |
100997-68-0 |
|---|---|
分子式 |
C10H16N4O5 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
4-[amino(methyl)amino]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H16N4O5/c1-13(11)6-2-3-14(10(18)12-6)9-8(17)7(16)5(4-15)19-9/h2-3,5,7-9,15-17H,4,11H2,1H3/t5-,7-,8-,9-/m1/s1 |
InChI 键 |
JSAYVLVWSQSVML-ZOQUXTDFSA-N |
手性 SMILES |
CN(C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |
规范 SMILES |
CN(C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


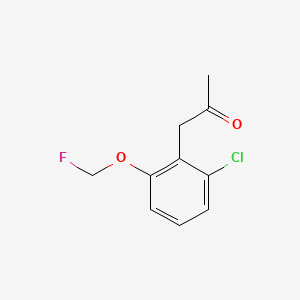
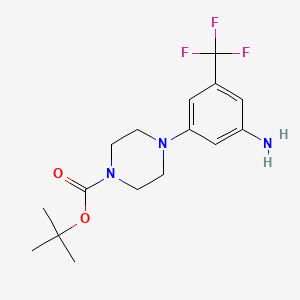
![7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B14072102.png)
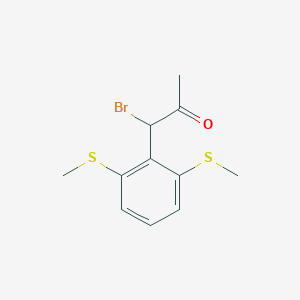
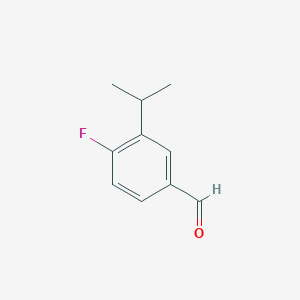
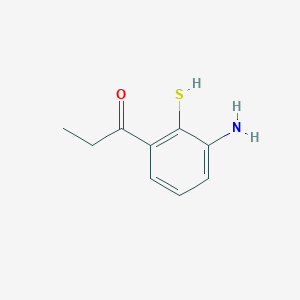
![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14072117.png)
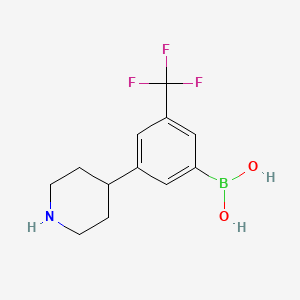
![2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14072123.png)
![(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
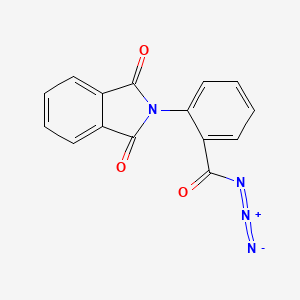
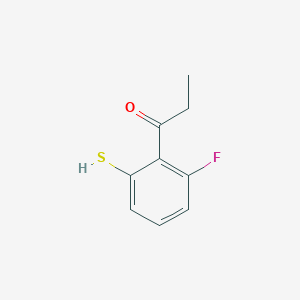
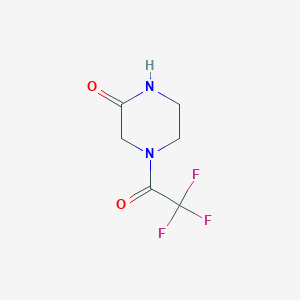
![Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-](/img/structure/B14072151.png)
